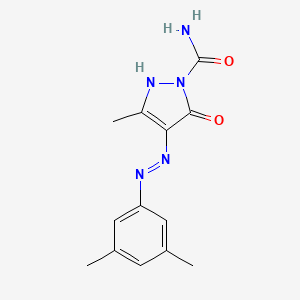
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone): is a heterocyclic compound that belongs to the pyrazoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) typically involves the following steps:
Formation of the Pyrazoline Ring: The pyrazoline ring can be synthesized through the cyclization of a suitable chalcone with hydrazine derivatives.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazoline intermediate with an appropriate carboxylic acid derivative under mild conditions.
Formation of the Hydrazone: The final step involves the reaction of the carboxamide intermediate with 3,5-xylylhydrazine to form the desired hydrazone compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to their active sites.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in biological systems.
Anti-inflammatory Action: The compound may inhibit the production of pro-inflammatory cytokines and mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide: Lacks the hydrazone moiety but shares similar core structure.
3,5-Dimethyl-4,5-dihydro-1H-pyrazole-1-carboxamide: Similar pyrazoline ring but different substituents.
Uniqueness
4,5-Dioxo-3-methyl-2-pyrazoline-1-carboxamide 4-(3,5-xylylhydrazone) is unique due to the presence of both the carboxamide and hydrazone groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
34388-24-4 |
|---|---|
Molekularformel |
C13H15N5O2 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
4-[(3,5-dimethylphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carboxamide |
InChI |
InChI=1S/C13H15N5O2/c1-7-4-8(2)6-10(5-7)15-16-11-9(3)17-18(12(11)19)13(14)20/h4-6,17H,1-3H3,(H2,14,20) |
InChI-Schlüssel |
RWSHOBOHKJTABY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N=NC2=C(NN(C2=O)C(=O)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)






![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)
